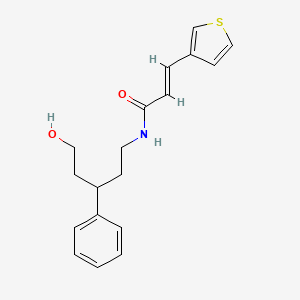

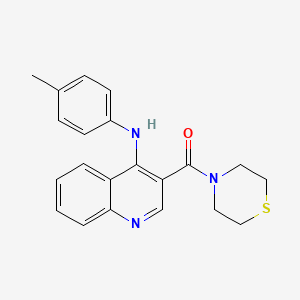

![molecular formula C42H48N6O10S2 B2503202 Ethyl 4-[4-[[4-[4-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 477295-90-2](/img/structure/B2503202.png)

Ethyl 4-[4-[[4-[4-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound , Ethyl 4-[4-[[4-[4-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate, is a complex molecule that likely exhibits a range of biological activities due to its structural features, which include multiple aromatic rings, sulfonyl groups, and a piperazine moiety. The presence of these functional groups suggests that the compound could be involved in various chemical reactions and may have significant pharmacological properties.

Synthesis Analysis

The synthesis of complex molecules such as the one described often involves multi-step reactions that can include the formation of amide bonds, sulfonamide linkages, and the introduction of ester groups. For example, the synthesis of related compounds has been demonstrated through the use of intermediates like 4-aminobenzenesulfonamide, which can be further reacted to create a variety of sulfonamide derivatives with potential biological activities . Additionally, the use of piperazine as a building block is common in medicinal chemistry, as seen in the preparation of N-substituted derivatives of 1-ethylsulfonylpiperazine, which have been explored for their potential as antishock agents .

Molecular Structure Analysis

The molecular structure of the compound includes several chiral centers, which can lead to the existence of multiple stereoisomers. The biological activity of these isomers can vary significantly, as observed in the case of chiral isomers of related compounds where the S-isomer has been found to be more potent than the R-isomer . The presence of aromatic rings and sulfonyl groups is indicative of potential interactions with biological receptors, as aromatic interactions and hydrogen bonding can play a crucial role in receptor binding.

Chemical Reactions Analysis

Compounds with sulfonyl groups and piperazine rings are known to undergo various chemical reactions. For instance, sulfonamides can be transformed into sulfones, which can exhibit different biological activities . The piperazine ring can be modified through reactions such as alkylation or acylation, leading to a diverse array of derivatives with unique properties . The presence of ester groups also allows for hydrolysis reactions, which can be relevant in the metabolic processing of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its functional groups. The sulfonyl and carbonyl groups can contribute to the compound's solubility in water and organic solvents, as well as its overall stability. The piperazine ring can impact the basicity of the molecule, which in turn can affect its absorption and distribution in biological systems. The molecular weight, lipophilicity, and the potential for forming hydrogen bonds are all important factors that would determine how the compound interacts with biological targets and how it is metabolized .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Research into compounds with similar structural complexity often explores their synthesis and potential biological activity. For instance, compounds designed with sulfonamido, piperazine, and carboxylate functionalities have been investigated for their antimicrobial and anticancer properties. Such studies underscore the potential of these compounds in developing new therapeutic agents (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013)[https://consensus.app/papers/synthesis-antibacterial-evaluation-novel-heterocyclic-azab/f931469cddf151fb8e645166242c8d04/?utm_source=chatgpt].

Chemical Synthesis Techniques

Advancements in chemical synthesis techniques are crucial for the creation and study of complex molecules. The use of microwave-assisted synthesis and the exploration of novel synthetic pathways for piperazine and carboxylate derivatives demonstrate the ongoing development in this field. These methods facilitate the efficient production of compounds with potential applications in medicine and materials science (Serap Başoğlu, Serdar Ulker, S. Alpay‐Karaoglu, N. Demirbas, 2013)[https://consensus.app/papers/microwaveassisted-synthesis-molecules-containing-acid-başoğlu/44fc845c6faa5d04b8c188ec06328045/?utm_source=chatgpt].

Potential in Drug Discovery

The structural elements present in the compound, such as piperazine and sulfonyl groups, are commonly found in molecules with significant pharmacological activity. Research into similar compounds has led to the discovery of new drugs with applications in treating various diseases. The detailed study of these molecular frameworks helps in understanding their mechanism of action and potential therapeutic value (Y. Liao, H. Böttcher, J. Harting, H. Greiner, C. van Amsterdam, T. Cremers, S. Sundell, J. März, W. Rautenberg, H. Wikström, 2000)[https://consensus.app/papers/potent-5ht1b1d-antagonists-chemistry-evaluation-liao/a1a4f3507579544995dbfc2e04120be7/?utm_source=chatgpt].

Eigenschaften

IUPAC Name |

ethyl 4-[4-[[4-[4-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H48N6O10S2/c1-5-57-41(51)45-19-23-47(24-20-45)59(53,54)35-13-7-31(8-14-35)39(49)43-37-17-11-33(27-29(37)3)34-12-18-38(30(4)28-34)44-40(50)32-9-15-36(16-10-32)60(55,56)48-25-21-46(22-26-48)42(52)58-6-2/h7-18,27-28H,5-6,19-26H2,1-4H3,(H,43,49)(H,44,50) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZUZANHPABETQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C4=CC(=C(C=C4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCN(CC6)C(=O)OCC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H48N6O10S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

861.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2503119.png)

![2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine](/img/structure/B2503120.png)

![4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2503125.png)

![[2-(Azepan-1-yl)pyridin-4-yl]methanamine](/img/structure/B2503126.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2503134.png)

![N-benzo[e][1,3]benzothiazol-2-yl-5-nitrothiophene-2-carboxamide](/img/structure/B2503137.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503140.png)